molecular formula C17H12N2O2S B15011278 2-[(Phenylsulfanyl)methyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

2-[(Phenylsulfanyl)methyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B15011278
M. Wt: 308.4 g/mol
InChI Key: PFQMXNNDPXEPEC-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)methylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the benzofuro[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for drug discovery and development.

Preparation Methods

The synthesis of 2-(Phenylsulfanyl)methylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves several steps. One common method is the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to give carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to produce the desired compound in satisfactory yields . The reaction conditions typically involve the use of a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3).

Chemical Reactions Analysis

2-(Phenylsulfanyl)methylbenzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)methylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in inflammation and tumor growth . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-(Phenylsulfanyl)methylbenzofuro[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

The uniqueness of 2-(Phenylsulfanyl)methylbenzofuro[3,2-d]pyrimidin-4(3H)-one lies in its specific structure and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

2-(phenylsulfanylmethyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H12N2O2S/c20-17-16-15(12-8-4-5-9-13(12)21-16)18-14(19-17)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20)

InChI Key

PFQMXNNDPXEPEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=NC3=C(C(=O)N2)OC4=CC=CC=C43

solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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